5-(10-Bromodecyl)-phenanthridinium bromide
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Overview
Description
5-(10-Bromodecyl)-phenanthridinium bromide is a synthetic organic compound that belongs to the class of phenanthridinium derivatives This compound is characterized by the presence of a bromodecyl chain attached to the phenanthridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Bromodecyl)-phenanthridinium bromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 1,10-dibromodecane.
Reaction: Phenanthridine is reacted with 1,10-dibromodecane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial purification techniques like crystallization and distillation are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(10-Bromodecyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromodecyl chain can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenanthridinium core can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form phenanthridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenanthridinium derivatives with various functional groups.
Oxidation: Phenanthridinium oxides.
Reduction: Reduced phenanthridine derivatives.
Scientific Research Applications
5-(10-Bromodecyl)-phenanthridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenanthridinium derivatives.
Biology: Employed in the study of biological systems, particularly in the investigation of DNA intercalation and binding properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(10-Bromodecyl)-phenanthridinium bromide involves:
Molecular Targets: The compound interacts with DNA and proteins, leading to changes in their structure and function.
Pathways Involved: It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins, affecting their enzymatic activity and stability.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinium Chloride: Similar structure but with a chloride ion instead of bromide.
10-Bromodecyl-phenanthridine: Lacks the phenanthridinium core.
Phenanthridinium Iodide: Contains an iodide ion instead of bromide.
Uniqueness
5-(10-Bromodecyl)-phenanthridinium bromide is unique due to its specific bromodecyl chain and phenanthridinium core, which confer distinct chemical and biological properties
Properties
CAS No. |
133954-06-0 |
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Molecular Formula |
C23H29Br2N |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
5-(10-bromodecyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C23H29BrN.BrH/c24-17-11-5-3-1-2-4-6-12-18-25-19-20-13-7-8-14-21(20)22-15-9-10-16-23(22)25;/h7-10,13-16,19H,1-6,11-12,17-18H2;1H/q+1;/p-1 |
InChI Key |
CYNSQLYSJODXSW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCCCCCBr.[Br-] |
Origin of Product |
United States |
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